
2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride
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Overview
Description
2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C10H16ClN3O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride typically involves the reaction of piperazine with benzene sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using techniques such as distillation, crystallization, or filtration .
Chemical Reactions Analysis
Types of Reactions
2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
- 2-(piperazin-1-yl)benzene-1-sulfonamide dihydrochloride
- N-(piperazin-1-yl)benzene-1-sulfonamide
- 4-(piperazin-1-yl)benzene-1-sulfonamide
Uniqueness
2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in various fields of research and industry .
Biological Activity
2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a piperazine ring attached to a benzene sulfonamide moiety, which contributes to its pharmacological properties. Research has indicated its potential in various therapeutic applications, including as an inhibitor of key enzymes involved in metabolic pathways.
- Chemical Formula : C10H14N2O2S·HCl
- Molecular Weight : 246.75 g/mol
- CAS Number : 1803583-10-9
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins:
1. Inhibition of Carbonic Anhydrases
This compound has been studied for its inhibitory effects on carbonic anhydrase (CA) isoforms, which are critical for maintaining acid-base balance and facilitating various physiological processes. In particular, it has shown promising results against human carbonic anhydrases hCAII, hCAIX, and hCAXII, with some derivatives exhibiting submicromolar inhibition levels compared to standard inhibitors like acetazolamide .
2. Alpha-Amylase Inhibition
Research indicates that piperazine sulfonamide analogs, including this compound, can inhibit alpha-amylase activity, which is significant for diabetes management. The inhibition mechanism appears to involve competitive binding to the enzyme's active site .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Study 1: Antidiabetic Properties
A study focusing on the synthesis of piperazine sulfonamide analogs demonstrated their potential as α-amylase inhibitors. The synthesized compounds were characterized and evaluated for their inhibitory activity, highlighting the importance of structural modifications in enhancing efficacy .
Case Study 2: Anticancer Applications
In vitro studies have shown that sulfonamide derivatives can induce apoptosis in various cancer cell lines. One such study evaluated the cytotoxic effects of these compounds on leukemia and prostate carcinoma cells, revealing significant anti-proliferative activity compared to control groups .
Properties
IUPAC Name |
2-piperazin-1-ylbenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.ClH/c11-16(14,15)10-4-2-1-3-9(10)13-7-5-12-6-8-13;/h1-4,12H,5-8H2,(H2,11,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGWTYHKGQMBGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2S(=O)(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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